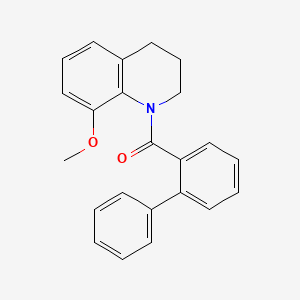![molecular formula C25H32N2O2 B11484326 3-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B11484326.png)
3-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE is a complex organic compound with a unique structure that combines an adamantane moiety, a pyrrole ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative, followed by the introduction of the pyrrole ring and the methoxybenzamide group. Common synthetic routes include:
Adamantane Derivative Preparation: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Pyrrole Ring Introduction: The functionalized adamantane is reacted with a pyrrole derivative under conditions that promote the formation of a carbon-nitrogen bond.
Methoxybenzamide Group Addition: The intermediate product is then reacted with a methoxybenzamide derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Shares the pyrrole ring structure but differs in other functional groups.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to the combination of the adamantane moiety, pyrrole ring, and methoxybenzamide group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C25H32N2O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H32N2O2/c1-16-4-6-21(27(16)2)15-26-24(28)20-5-7-23(29-3)22(11-20)25-12-17-8-18(13-25)10-19(9-17)14-25/h4-7,11,17-19H,8-10,12-15H2,1-3H3,(H,26,28) |
InChI Key |
AASQYVBPFSIWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC(=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(cyclohexyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484243.png)
![7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484250.png)
![2-Amino-4,4-bis(cyclohexylideneaminooxy)-5'-methyl-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11484257.png)
![3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B11484263.png)

![2-Amino-4-(5-nitrothiophen-2-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11484290.png)
![3-(5-bromofuran-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484294.png)
![N-[1-(2,5-dichlorophenyl)propyl]-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11484297.png)
![Ethyl 3-{[({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B11484304.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione](/img/structure/B11484311.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-amine, N,N-diethyl-3-(1-naphthalenylmethyl)-](/img/structure/B11484317.png)
![ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11484324.png)
![N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B11484344.png)
![1-(1,3-benzodioxol-5-yl)-N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11484347.png)
